molecular formula C15H17N3O2S B6116361 N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B6116361
M. Wt: 303.4 g/mol
InChI Key: OGRWWKXUMABOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a chemical compound that is commonly referred to as EMA-401. It is a novel small molecule that has been developed for the treatment of chronic pain. EMA-401 is a potent and selective blocker of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain.

Mechanism of Action

EMA-401 is a selective blocker of the N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, which is involved in the regulation of pain. The N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is expressed in the peripheral nervous system, where it modulates pain transmission. By blocking the N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, EMA-401 reduces pain signaling and provides analgesic effects.
Biochemical and Physiological Effects:
EMA-401 has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain. In addition, EMA-401 has been shown to reduce the activity of nociceptive neurons, which are responsible for transmitting pain signals.

Advantages and Limitations for Lab Experiments

EMA-401 has several advantages for lab experiments. It is a potent and selective blocker of the N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, which allows for precise targeting of pain signaling pathways. In addition, EMA-401 has a favorable safety profile, which makes it suitable for use in preclinical studies. However, one limitation of EMA-401 is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on EMA-401. One area of interest is the potential use of EMA-401 in combination with other analgesic drugs to enhance its efficacy. Another area of interest is the development of more soluble formulations of EMA-401 to improve its bioavailability. Finally, there is a need for further studies to evaluate the long-term safety and efficacy of EMA-401 in humans.

Synthesis Methods

The synthesis of EMA-401 involves several steps, including the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol with 2-bromoacetyl-4-ethylphenol in the presence of a base, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

EMA-401 has been extensively studied for its potential use in the treatment of chronic pain. Several studies have demonstrated its efficacy in reducing pain in various animal models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, EMA-401 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-11-4-6-12(7-5-11)17-14(20)9-21-15-16-10(2)8-13(19)18-15/h4-8H,3,9H2,1-2H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRWWKXUMABOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.